4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine
CAS No.: 35289-26-0
Cat. No.: VC7858331
Molecular Formula: C11H10ClF3N2O3
Molecular Weight: 310.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35289-26-0 |
|---|---|
| Molecular Formula | C11H10ClF3N2O3 |
| Molecular Weight | 310.65 g/mol |
| IUPAC Name | 4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine |
| Standard InChI | InChI=1S/C11H10ClF3N2O3/c12-8-6-9(16-1-3-20-4-2-16)10(17(18)19)5-7(8)11(13,14)15/h5-6H,1-4H2 |
| Standard InChI Key | SLNXEZONKBFODJ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
| Canonical SMILES | C1COCCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s core structure consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a heavily substituted phenyl group. Key substituents include:
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A chlorine atom at the 5-position of the phenyl ring.
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A nitro group (-NO₂) at the 2-position.
This arrangement creates a sterically hindered and electronically diverse system, influencing reactivity and interaction with biological targets.
Spectroscopic and Stereochemical Data
The compound’s structural identity is confirmed through advanced analytical techniques:
The InChI and SMILES notations provide unambiguous representations of connectivity and stereochemistry, critical for computational modeling and database indexing.
Physicochemical Properties
Limited experimental data are available, but key properties can be inferred from structural analogs and computational predictions:
| Property | Value/Description |
|---|---|
| Lipophilicity (LogP) | Estimated ≥3.0 (highly lipophilic due to -CF₃ and aromatic Cl) |
| Water Solubility | Low (predominant nonpolar character) |
| Thermal Stability | Moderate (nitro groups may decompose at elevated temperatures) |
The trifluoromethyl group significantly enhances lipid solubility, suggesting favorable membrane permeability in biological systems .
Synthetic Pathways
While detailed synthetic protocols remain undisclosed in public sources, the compound’s structure suggests a multi-step approach:
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Nitroaromatic Precursor Synthesis: Introduction of nitro and trifluoromethyl groups via electrophilic substitution.
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Morpholine Ring Formation: Cyclization of ethanolamine derivatives under acidic conditions.
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Coupling Reactions: Ullmann or Buchwald-Hartwig amination to link the aromatic system to the morpholine ring.
Challenges include regioselectivity in nitro-group placement and managing the steric bulk of the trifluoromethyl substituent during coupling steps.
Biological Activity and Applications
Mechanistic Insights
The compound’s bioactivity likely stems from:
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Nitro Group Reduction: Enzymatic conversion to reactive nitroso or hydroxylamine intermediates capable of DNA intercalation or protein adduct formation.
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Electrophilic Character: The chlorine atom and electron-deficient aromatic ring may facilitate covalent binding to nucleophilic residues.
| Domain | Application Rationale |
|---|---|
| Pharmaceuticals | Antimicrobial or antiparasitic agents targeting nitroreductase-expressing pathogens |
| Agrochemicals | Herbicidal activity through inhibition of plant-specific enzymes |
| Materials Science | Building block for high-performance polymers with flame-retardant properties |
| Hazard Category | Risk Mitigation |
|---|---|
| Acute Toxicity | Potential hepatotoxicity/nephrotoxicity (common in nitroaromatics) |
| Skin/Irritation | Use nitrile gloves and eye protection |
| Environmental Impact | Persistent organic pollutant risk due to halogen content |
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